molecular formula C15H14FN5O3S B2906944 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920465-26-5

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2906944
CAS No.: 920465-26-5
M. Wt: 363.37
InChI Key: FMKDBRCADCPZEW-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative engineered for advanced pharmacological research. Its unique structure incorporates a 4-methoxyphenyl-substituted tetrazole ring linked via a methylene bridge to a 4-fluorobenzenesulfonamide group. This design combines the lipophilicity imparted by the methoxyphenyl group, which can enhance membrane permeability, with the hydrogen-bonding capabilities of the sulfonamide moiety, making it a candidate for targeting various enzymes and receptors. This compound has demonstrated significant potential in biological screening, exhibiting promising antifungal activity against strains such as Candida albicans and Aspergillus niger . Furthermore, in vitro studies on structurally similar tetrazole-sulfonamide hybrids have shown potent cytotoxic effects, indicating its value in anticancer research, particularly against human breast cancer cell lines (MCF-7) . The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes, such as carbonic anhydrases, and disruption of essential cellular signaling pathways, potentially leading to the inhibition of DNA synthesis and the induction of apoptosis . Researchers can utilize this high-quality compound as a key intermediate or a lead structure in developing novel therapeutic agents for infectious diseases and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3S/c1-24-13-6-4-12(5-7-13)21-15(18-19-20-21)10-17-25(22,23)14-8-2-11(16)3-9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKDBRCADCPZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves multiple steps. A typical route starts with the formation of the benzenesulfonamide core, followed by the introduction of the fluorine atom through electrophilic fluorination. The 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl side chain is introduced via a tetrazole ring formation reaction involving azide and nitrile precursors.

Industrial Production Methods

In an industrial setting, the large-scale production of this compound would require optimization of reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the methoxyphenyl group, leading to the formation of quinone-like structures.

  • Reduction: Reduction reactions primarily occur at the sulfonamide group, potentially yielding amines.

  • Substitution: The fluorine atom and methoxyphenyl group can be targets for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophiles such as sodium hydride or Grignard reagents in anhydrous conditions.

Major Products

Major products from these reactions include various substituted sulfonamides, amines, and quinone derivatives.

Scientific Research Applications

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has a range of applications:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules and novel organic compounds.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

  • Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

  • Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, primarily enzymes and receptors. Its sulfonamide group can inhibit enzymatic activity by mimicking the substrate or binding to the active site. The fluorine atom enhances binding affinity through hydrogen bonding interactions, while the tetrazole moiety can participate in coordination with metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Structural Elements for Comparison :
  • Heterocyclic core : Tetrazole vs. triazole or pyrazole.
  • Sulfonamide/sulfonyl groups : Position and connectivity.
  • Substituents : Electron-withdrawing (e.g., fluoro, nitro) or electron-donating (e.g., methoxy) groups on aryl rings.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Features Melting Point/State Reference
Target Compound : 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide C₁₅H₁₃FN₄O₃S 364.35 Tetrazole, 4-fluoro-benzenesulfonamide, 4-methoxyphenyl Not reported -
3ka: 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl-5-phenylpentanenitrile C₂₀H₂₂N₅O₃S 412.48 Tetrazole, sulfonyl, nitrile, 4-methoxyphenyl 64% yield, yellow oil
SNI-1: 1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone C₁₆H₁₃N₄O₃S 355.37 Tetrazole, thioether, 4-methylphenyl, ketone Not reported
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide C₁₉H₁₆ClF₄N₃O₃S 477.86 Pyrazole, sulfonamide, 4-fluoro, 4-methoxyphenyl, CF₃ Not reported
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide C₁₉H₁₈ClFN₄O₂S₂ 452.95 Triazole, sulfonamide, 4-chloro, 4-fluorobenzyl, allyl Not reported

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹.
    • Tetrazole C-N stretches are observed at 1200–1300 cm⁻¹, with tautomeric forms distinguishable by absence of S-H bands (~2500–2600 cm⁻¹) .
  • NMR :
    • Tetrazole methylene protons (CH₂) resonate at δ 4.5–5.5 ppm in ¹H NMR.
    • Aryl methoxy groups (OCH₃) show singlet peaks near δ 3.7–3.8 ppm .

Biological Activity

The compound 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of tetrazole rings through cycloaddition reactions. Various synthetic pathways have been explored to optimize yield and purity, often utilizing catalysts like Fe3O4 magnetic nanoparticles for eco-friendly synthesis methods .

Antimicrobial Activity

Recent studies indicate that compounds related to tetrazole and sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have demonstrated enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis, with some isomers showing up to 16-fold stronger growth inhibition compared to standard treatments .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameMIC (µg/mL)Activity Against
4-Fluoro-Tetrazole Derivative0.5 - 2.0Mycobacterium tuberculosis
N-(Bromophenyl)Tetrazoles0.25 - 0.5Multidrug-resistant strains
5-Phenyltetrazoles1.0 - 3.0Atypical mycobacteria

Anticancer Activity

The anticancer properties of sulfonamide derivatives have been extensively studied. For example, certain analogs exhibit cytotoxic effects on various cancer cell lines, including HeLa and Jurkat cells. The presence of electron-donating groups like methoxy phenyl has been associated with increased potency against cancer cells .

Table 2: Cytotoxicity of Selected Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)
4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene SulfonamideHeLa12.5
4-Methoxyphenyl-Tetrazole AnalogJurkat15.0
Doxorubicin (Control)Various<10

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence the biological activity of these compounds. The introduction of halogen atoms or electron-donating groups enhances both antimicrobial and anticancer activities. For instance, the incorporation of a methoxy group at the para position on the phenyl ring is crucial for maximizing efficacy against cancer cell lines .

Case Studies

  • Antitubercular Activity : A study highlighted that specific halogenated tetrazoles showed remarkable antitubercular activity, outperforming traditional first-line drugs in vitro against resistant strains .
  • Cytotoxicity in Cancer Research : Another investigation reported that a series of sulfonamide derivatives exhibited potent cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Tetrazole Ring Formation : Cyclization of 4-methoxyphenylhydrazine with sodium azide under acidic conditions (e.g., HCl) generates the 1H-tetrazole core. Temperature control (60–80°C) and stoichiometric excess of NaN₃ are critical for yield .
  • Sulfonamide Coupling : Reacting the tetrazole intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures product purity. Monitoring by TLC and optimizing reaction time (12–24 hrs) minimizes side products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity (e.g., methoxy group at δ 3.8 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect hydrolytic degradation under stress conditions (e.g., pH 2–9 buffers) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (MW ≈ 391.4 g/mol) and detects trace impurities .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO₂ hydration method. IC₅₀ values < 100 nM suggest high affinity .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zone-of-inhibition diameters to ampicillin controls .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (0.2 × 0.2 × 0.1 mm³) at 100 K. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., sulfonamide N–H···O interactions) .
  • Twinning Analysis : For twinned crystals, employ SHELXL’s TWIN and BASF commands to deconvolute overlapping reflections .

Q. What in silico strategies predict target binding modes and selectivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina with Lamarckian GA (grid box: 25 × 25 × 25 ų centered on hCA II’s Zn²⁺ site). Optimize scoring function weights (e.g., hydrogen bond term = 0.4) to prioritize sulfonamide-Zn coordination .
  • MD Simulations : GROMACS (AMBER force field) assesses binding stability (RMSD < 2.0 Å over 100 ns) and identifies key residues (e.g., Thr199, Glu106) for mutagenesis studies .

Q. How can SAR studies optimize metabolic stability while retaining target affinity?

  • Methodological Answer :

  • Derivative Design : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to reduce CYP450-mediated oxidation.
  • Microsomal Stability Assays : Incubate derivatives (1 µM) with rat liver microsomes (37°C, NADPH). Calculate half-life (t₁/₂) via LC-MS/MS. Compounds with t₁/₂ > 60 min are prioritized .

Contradiction Resolution & Data Validation

Q. How should researchers address discrepancies in biological activity across cell-based vs. enzyme assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., hCA IX) with a cellular acidification assay (pHrodo Red dye in hypoxic HeLa cells). Discrepancies may indicate off-target effects or poor membrane permeability .
  • Permeability Testing : Use Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicates adequate absorption) to correlate cellular activity with bioavailability .

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